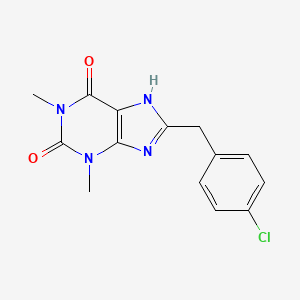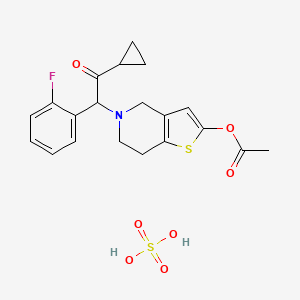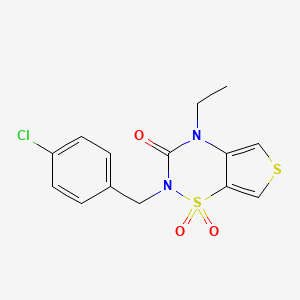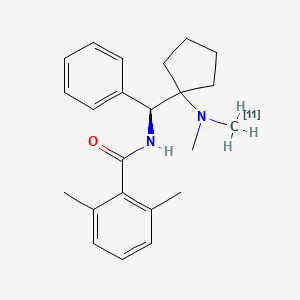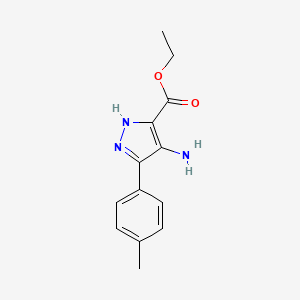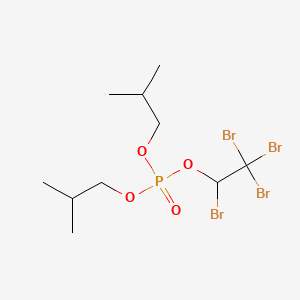
2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a morpholinomethyl group attached to a phenyl-substituted tetrahydroindanone core, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride typically involves a multi-step process:
Formation of the Tetrahydroindanone Core: The initial step involves the cyclization of a suitable precursor to form the tetrahydroindanone structure. This can be achieved through intramolecular aldol condensation or other cyclization reactions under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts acylation or alkylation, using reagents such as benzoyl chloride or phenylmagnesium bromide.
Morpholinomethylation: The final step involves the introduction of the morpholinomethyl group. This is typically done by reacting the intermediate with morpholine and formaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential effects on neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride involves its interaction with specific molecular targets and pathways. The morpholinomethyl group can interact with various enzymes and receptors, modulating their activity. The phenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Piperidin-1-ylmethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride
- 2-(Pyrrolidin-1-ylmethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride
Uniqueness
2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride is unique due to its morpholinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable tool in various applications.
Propriétés
Numéro CAS |
88364-31-2 |
|---|---|
Formule moléculaire |
C20H26ClNO2 |
Poids moléculaire |
347.9 g/mol |
Nom IUPAC |
2-(morpholin-4-ylmethyl)-3-phenyl-2,3,4,5,6,7-hexahydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c22-20-17-9-5-4-8-16(17)19(15-6-2-1-3-7-15)18(20)14-21-10-12-23-13-11-21;/h1-3,6-7,18-19H,4-5,8-14H2;1H |
Clé InChI |
HIVRBMOPEBJDBY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(C(C2=O)CN3CCOCC3)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido[3,2-h][3]benzazepine](/img/structure/B12766615.png)
